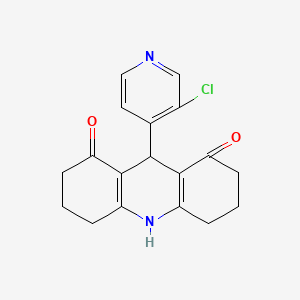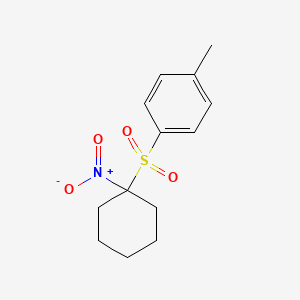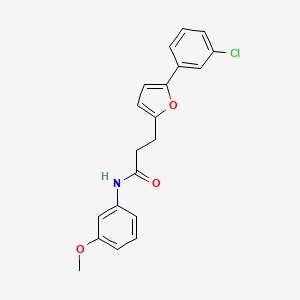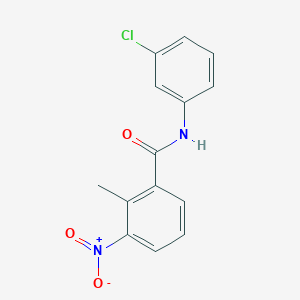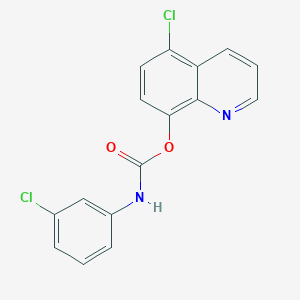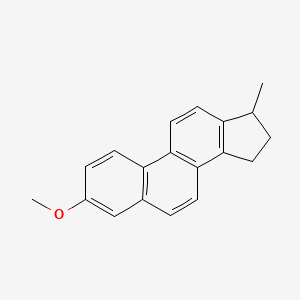
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid is a complex organic compound with the molecular formula C10H16N2O6. It contains multiple functional groups, including carboxylic acids, secondary amides, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid typically involves the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the compound .
化学反応の分析
Types of Reactions
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
科学的研究の応用
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
類似化合物との比較
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid can be compared with similar compounds such as:
Succinamic acid: Both compounds contain amide and carboxylic acid groups, but differ in their overall structure and reactivity.
N,N’-Ethylenebis(succinamic acid): This compound is structurally similar but has different functional groups and properties.
The uniqueness of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid lies in its specific combination of functional groups and its potential for diverse applications in various fields .
特性
CAS番号 |
23873-27-0 |
|---|---|
分子式 |
C10H16N2O6 |
分子量 |
260.24 g/mol |
IUPAC名 |
4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
InChIキー |
LMGPYVMSTVLFIS-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

